N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazole derivative with a pyridazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but differs in the arrangement of nitrogen atoms.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, but with different electronic properties.
Tetrazolo[1,5-a]pyridine: Similar in having a tetrazole ring fused to a pyridine ring, but with distinct reactivity and applications.
Uniqueness: N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific ring fusion and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-8(2,3)9-6-4-5-7-10-12-13-14(7)11-6/h4-5H,1-3H3,(H,9,11) |
InChI Key |
LBJTUCQOLVLGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
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